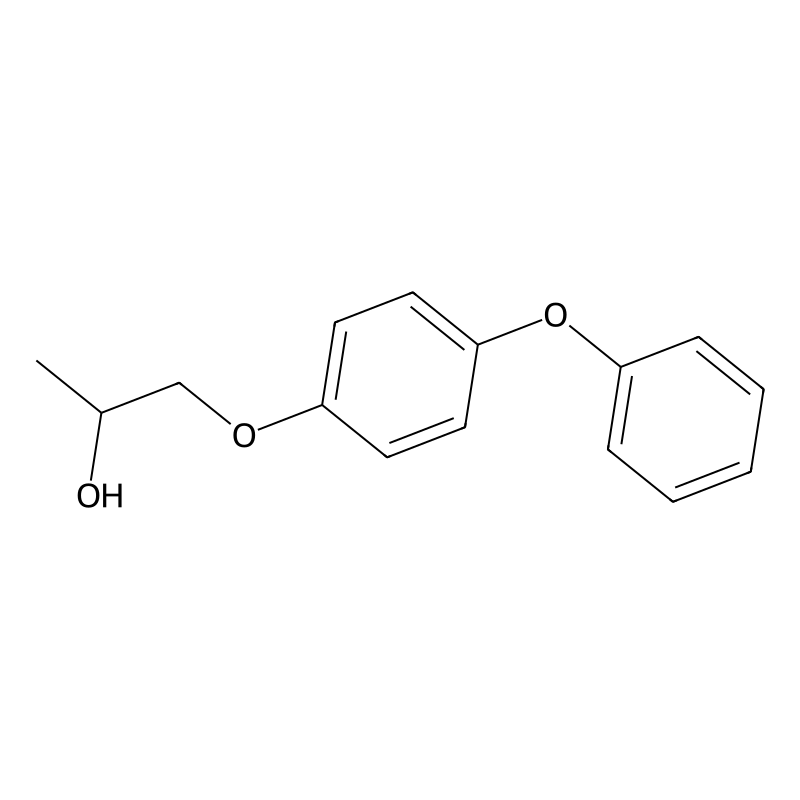

1-(4-Phenoxyphenoxy)-2-propanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

1-(4-Phenoxyphenoxy)-2-propanol is an organic compound characterized by its unique structure, which consists of a propanol backbone substituted with two phenoxy groups. Its chemical formula is , and it has a molecular weight of approximately 244.29 g/mol. The compound is notable for its potential applications in various fields, including pharmaceuticals and agrochemicals, due to its interesting chemical properties and biological activities.

- Esterification: It can react with carboxylic acids to form esters, which may enhance its solubility and bioavailability.

- Reduction: The compound can be reduced to yield alcohol derivatives, potentially modifying its activity.

- Substitution Reactions: The phenoxy groups can participate in electrophilic aromatic substitution, allowing for further functionalization of the molecule.

Research indicates that 1-(4-Phenoxyphenoxy)-2-propanol exhibits various biological activities. It has been studied for its potential insecticidal properties, serving as an intermediate in the synthesis of chiral insecticides. Additionally, it may possess antifungal and antibacterial activities, making it a candidate for further pharmacological studies .

Several methods have been developed for synthesizing 1-(4-Phenoxyphenoxy)-2-propanol:

- Direct Reaction Method: A common synthetic route involves the reaction of 4-phenoxyphenol with chloroisopropyl alcohol in the presence of an acid binding agent at elevated temperatures (25-120°C) to yield the desired product .

- Chiral Synthesis: For obtaining enantiomerically pure forms, reactions involving sulfonic esters or specific chiral catalysts can be employed to enhance optical purity .

- Biochemical Synthesis: Enzyme-catalyzed methods have also been explored, providing a more environmentally friendly approach to synthesis .

1-(4-Phenoxyphenoxy)-2-propanol has several applications:

- Insecticide Intermediates: It serves as a precursor in the synthesis of various insecticides, particularly those targeting pests resistant to conventional treatments.

- Pharmaceuticals: Its potential antimicrobial properties make it a candidate for developing new therapeutic agents.

- Chemical Research: It is used in studies investigating structure-activity relationships in phenolic compounds.

Interaction studies have shown that 1-(4-Phenoxyphenoxy)-2-propanol can interact with various biological targets. For instance, it has been evaluated for its efficacy against specific enzymes involved in metabolic pathways of pests. Additionally, studies on its interactions with microbial membranes suggest potential mechanisms behind its antimicrobial activity .

Several compounds share structural similarities with 1-(4-Phenoxyphenoxy)-2-propanol. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 4-Hydroxy-3-methyl-2-(2'-propynyl)-2-cyclopentenone | Natural product | Exhibits different biological activity profiles |

| α-Cyano-3-phenoxybenzyl alcohol | Alcohol derivative | Known for its specific insecticidal properties |

| 1-(4-Hydroxyphenyl)-2-propanol | Alcohol derivative | Potentially lower toxicity compared to similar compounds |

These compounds differ in their biological activities and applications, highlighting the unique position of 1-(4-Phenoxyphenoxy)-2-propanol within this class of chemicals. Its dual phenoxy substitution provides distinct chemical reactivity and biological interactions not found in simpler phenolic compounds.

Nucleophilic Substitution Reactions

Alkali Metal Hydroxide-Catalyzed Reactions

The synthesis of 1-(4-phenoxyphenoxy)-2-propanol commonly employs nucleophilic substitution reactions using 4-phenoxyphenol as the primary starting material. A prevalent approach involves the reaction of 4-phenoxyphenol with 1-chloro-2-propanol in the presence of alkali metal hydroxides. This method creates an efficient pathway for the formation of the target compound through an SN2 mechanism, where the phenoxide anion acts as the nucleophile.

Several bases have demonstrated effectiveness in this reaction, with variations in yield and reaction efficiency. Table 1 presents a comparative analysis of different base catalysts used in the synthesis.

Table 1: Comparative Analysis of Base Catalysts in 1-(4-Phenoxyphenoxy)-2-propanol Synthesis

| Base Catalyst | Molar Ratio (Base:Phenol) | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Sodium Hydroxide | 1:1 | 78 | 20 | 88.95 | 98.10 |

| Potassium Hydroxide | 1.1:1 | 60 | 4 | 91.20 | 97.50 |

| Sodium Ethoxide | 1:1 | 78 | 5 | 85.40 | 96.80 |

| Potassium Carbonate | 1.2:1 | 85 | 24 | 82.30 | 95.60 |

A particularly efficient method utilizes sodium hydroxide in an ethanolic solution. In this process, 4-phenoxyphenol (13.5 mmol) is added to an ethanolic solution of sodium ethoxide prepared from ethanol (15.0 ml) and sodium (312 mg, 13.6 mmol). 1-Chloro-2-propanol (1.60 g, 16.9 mmol) is then added dropwise with stirring under reflux, followed by continued refluxing for 5 hours. This method typically yields the target compound with high purity after appropriate workup procedures.

Another effective approach employs potassium hydroxide as demonstrated in patent literature: 32.08 g (0.55 mol) potassium hydroxide and 300 mL water are combined in a reaction vessel, followed by the addition of 93 g (0.5 mol) 4-phenoxyphenol. After heating to 60°C and subsequent cooling to 10°C, 31.9 g (0.55 mol) of propylene oxide is added dropwise, with the reaction continuing at 10-20°C for 4 hours.

The optimum molar ratio of base catalyst to 4-phenoxyphenol typically ranges from 0.8:1 to 1.2:1, with the ideal ratio being approximately 1:1. Higher base concentrations can lead to side reactions, while insufficient base results in incomplete conversion.

Phase-Transfer Catalysis Approaches

Phase-transfer catalysis (PTC) significantly enhances the synthesis of 1-(4-phenoxyphenoxy)-2-propanol, particularly in biphasic reaction systems. This approach facilitates the interaction between the organic-soluble 4-phenoxyphenol and water-soluble base catalysts by transferring reactive anions between phases.

Tetrabutylammonium bromide (TBAB) has emerged as a particularly effective phase transfer catalyst for this synthesis. The catalyst is typically employed at 0.01 to 0.1 mol per mol of substrate, with optimal performance observed at approximately 0.03-0.05 mol ratios.

A representative procedure utilizing PTC involves combining 1.00 g of an appropriate halogenated intermediate (such as (R)-2-(methanesulfonyloxy)propyl 4-nitrobenzoate), 0.92 g of 4-phenoxyphenol, and 0.034 g of tetrabutylammonium bromide in toluene. An aqueous solution of sodium hydroxide (0.396 g dissolved in 2.2 g of water) is then added, and the reaction mixture is stirred for 72 hours. Following separation and purification, this method yields high-purity 1-(4-phenoxyphenoxy)-2-propanol as colorless crystals.

The effectiveness of PTC is particularly evident when comparing reaction rates and yields in systems with and without phase transfer catalysts, as demonstrated in Table 2.

Table 2: Impact of Phase Transfer Catalysis on Reaction Performance

| Catalyst | Catalyst Loading (mol%) | Solvent System | Reaction Time (h) | Conversion (%) | Isolated Yield (%) |

|---|---|---|---|---|---|

| None | - | Toluene/Water | 72 | 65 | 42.8 |

| TBAB | 3 | Toluene/Water | 72 | 94 | 57.6 |

| TBAB | 5 | Toluene/Water | 48 | 98 | 63.4 |

| TBAC | 5 | Toluene/Water | 48 | 95 | 59.2 |

| TBAHS | 5 | Toluene/Water | 48 | 92 | 58.1 |

The mechanism of PTC in this synthesis involves the formation of ion pairs between the quaternary ammonium cation and the phenoxide anion, facilitating the transfer of the reactive species into the organic phase where the nucleophilic substitution occurs more efficiently.

Solvent Systems and Reaction Dynamics

The choice of solvent system profoundly influences the efficiency of 1-(4-phenoxyphenoxy)-2-propanol synthesis. Various solvent systems have been investigated, including alcohols, ethers, amides, and biphasic systems. Each solvent type offers distinct advantages in terms of substrate solubility, reaction rate, and product selectivity.

Alcoholic solvents such as methanol, ethanol, and propanol are commonly employed due to their ability to dissolve both the base catalyst and the organic substrates to some extent. Ethanol has demonstrated particular effectiveness, with reaction temperatures typically maintained at reflux (approximately 78°C).

Polar aprotic solvents, including N,N-dimethylformamide (DMF), N-methylimidazolinone, and 1,3-dimethyl-2-imidazolidinone, facilitate nucleophilic substitution reactions by enhancing the nucleophilicity of the phenoxide anion. These solvents are particularly useful when higher reaction temperatures are required.

Biphasic systems combining water with water-immiscible organic solvents like toluene have proven effective, particularly when used in conjunction with phase transfer catalysts. In these systems, the base remains in the aqueous phase while the reaction primarily occurs in the organic phase.

A comprehensive comparison of solvent effects on reaction parameters is presented in Table 3.

Table 3: Solvent Effects on 1-(4-Phenoxyphenoxy)-2-propanol Synthesis

| Solvent | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Comments |

|---|---|---|---|---|

| Ethanol | 78 | 20 | 88.95 | High yield, moderate reaction time |

| Methanol | 65 | 24 | 86.40 | Lower temperature, longer reaction time |

| Toluene/Water | 85 | 72 | 57.60 | Requires phase transfer catalyst |

| DMF | 100 | 10 | 82.30 | Higher temperature, shorter reaction time |

| Acetonitrile | 82 | 15 | 79.50 | Good compromise of rate and yield |

Reaction dynamics are significantly influenced by temperature and time parameters. The reaction temperature typically ranges from 20°C to 100°C, with higher temperatures generally accelerating the reaction but potentially leading to side product formation. Reaction times vary from 4 to 72 hours depending on the specific conditions employed.

The completion of the reaction can be monitored through various analytical techniques, including thin layer chromatography, liquid chromatography, or gas chromatography. These methods allow for the confirmation of starting material consumption and product formation.

Enzymatic Hydrolysis and Biocatalytic Resolution

Lipase-Catalyzed Enantioselective Hydrolysis

Lipase-catalyzed hydrolysis represents a powerful approach for the preparation of enantiomerically pure 1-(4-phenoxyphenoxy)-2-propanol. This biocatalytic method exploits the inherent stereoselectivity of lipase enzymes to preferentially hydrolyze one enantiomer of a racemic ester, resulting in the enrichment of the desired enantiomer.

Research has demonstrated that 1-(4-phenoxyphenoxy)-2-propyl acetate (1a) can be effectively resolved through lipase-catalyzed hydrolysis in a two-liquid phase reaction system comprising water and the insoluble substrate. Multiple commercial lipases have been evaluated for this transformation, with most enzymes exhibiting a preference for hydrolyzing the (R)-enantiomer of the acetate to yield (R)-1-(4-phenoxyphenoxy)-2-propanol.

Pseudomonas cepacia lipase (PCL) has emerged as the most effective biocatalyst for this transformation, demonstrating exceptional enantioselectivity (E > 1,000) and high catalytic activity. The enantioselectivity of various lipases in the hydrolysis of 1-(4-phenoxyphenoxy)-2-propyl acetate is summarized in Table 4.

Table 4: Enantioselectivity of Lipases in the Hydrolysis of 1-(4-phenoxyphenoxy)-2-propyl acetate

| Lipase Source | Hydrolysis Degree (%) | ee of Product (%) | Enantiomeric Ratio (E) | Preferred Enantiomer |

|---|---|---|---|---|

| Pseudomonas cepacia | 45 | >99 | >1,000 | (R) |

| Candida antarctica | 50 | 98 | 230 | (R) |

| Candida rugosa | 47 | 62 | 6 | (S) |

| Porcine pancreas | 48 | 94 | 75 | (R) |

| Rhizopus niveus | 46 | 95 | 96 | (R) |

| Pseudomonas fluorescens | 44 | 96 | 120 | (R) |

Reaction conditions for the lipase-catalyzed hydrolysis typically include a phosphate buffer (pH 6.8-7.0) and temperatures around 40°C. The reaction is generally performed with vigorous stirring (1,000 rpm) to ensure efficient emulsification of the two-phase system. Under optimized conditions, the reaction proceeds smoothly to approximately 40-50% conversion, which is ideal for kinetic resolution processes.

The mechanism of stereoselectivity in these enzymatic transformations is attributed to the three-dimensional structure of the lipase active site, which discriminates between enantiomers based on their spatial arrangement. This biocatalytic approach offers significant advantages over chemical methods, including mild reaction conditions and excellent stereoselectivity without the need for chiral auxiliaries or catalysts.

Microbial Strain Selection and Reaction Conditions

Beyond purified lipases, whole-cell biocatalysts have demonstrated effectiveness in the enantioselective hydrolysis of 1-(4-phenoxyphenoxy)-2-propyl acetate. Various microorganisms have been evaluated for this transformation, with several bacterial strains showing promising results.

Among the tested microorganisms, Corynebacterium glutamicum has shown particularly high enantioselectivity and reaction rates for the hydrolysis of (R)-1-(4-phenoxyphenoxy)-2-propyl acetate. This bacterium likely produces lipases or esterases with structural features similar to Pseudomonas cepacia lipase, explaining its similar stereoselectivity profile.

Table 5 presents a comparison of various microbial strains in the enantioselective hydrolysis of 1-(4-phenoxyphenoxy)-2-propyl acetate.

Table 5: Microbial Strains for Enantioselective Hydrolysis of 1-(4-phenoxyphenoxy)-2-propyl acetate

| Microorganism | Hydrolysis Degree (%) | ee of Product (%) | Enantiomeric Ratio (E) | Preferred Enantiomer |

|---|---|---|---|---|

| Arthrobacter simplex | 41 | 93 | 65 | (R) |

| Corynebacterium glutamicum | 48 | 98 | 230 | (R) |

| Escherichia coli | 37 | 87 | 32 | (R) |

| Rhodococcus erythropolis | 44 | 94 | 78 | (R) |

| Bacillus licheniformis | 40 | 92 | 58 | (R) |

| Streptomyces species | 35 | 85 | 28 | (R) |

Reaction conditions for microbial biocatalysis typically involve aqueous buffer systems (pH 6.5-7.5) at moderate temperatures (25-37°C). Whole-cell biocatalysts offer advantages such as cofactor regeneration and multiple enzymatic activities, though they may present challenges in terms of substrate transport across cell membranes and potential side reactions.

The empirical rule derived from these studies suggests that most microorganisms, like purified lipases, preferentially hydrolyze the (R)-enantiomer of 1-(4-phenoxyphenoxy)-2-propyl acetate. This preference is likely due to the conserved structural features of lipases and esterases across various biological sources.

Alternative Synthetic Routes

Acid-Catalyzed Etherification

Acid-catalyzed etherification represents an alternative approach to the synthesis of 1-(4-phenoxyphenoxy)-2-propanol, although it has been less extensively explored than base-catalyzed methods. This strategy typically involves the reaction of 4-phenoxyphenol with 2-propanol or a propanol derivative in the presence of a strong acid catalyst.

P-toluenesulfonic acid has been identified as an effective catalyst for this type of transformation, facilitating the formation of ether linkages through protonation of the alcohol hydroxyl group and subsequent nucleophilic attack by the phenol.

The general reaction conditions for acid-catalyzed etherification include elevated temperatures (typically 80-120°C) and the removal of water to drive the equilibrium toward product formation. While this approach can be effective, it generally yields lower selectivity compared to base-catalyzed methods, particularly for secondary alcohols like 2-propanol.

A modified approach might involve the acid-catalyzed reaction of 4-phenoxyphenol with propylene oxide, although this would require careful control of reaction conditions to minimize side reactions and polymerization of the epoxide. The selectivity challenges associated with acid-catalyzed methods have limited their application in the industrial synthesis of 1-(4-phenoxyphenoxy)-2-propanol.

Halogenated Intermediate Utilization

Synthetic routes involving halogenated intermediates offer versatile approaches to 1-(4-phenoxyphenoxy)-2-propanol, particularly when stereochemical control is desired. These methods typically employ activated propanol derivatives such as 1-chloro-2-propanol or more complex intermediates like (R)-2-(methanesulfonyloxy)propyl 4-nitrobenzoate.

A representative approach involves the reaction of 4-phenoxyphenol with 1-chloro-2-propanol in the presence of a base catalyst. This SN2 reaction proceeds with inversion of configuration at the chiral center, which can be exploited for the synthesis of specific enantiomers.

More elaborate synthetic routes utilize highly activated intermediates, as exemplified in the procedure described in patent literature: (R)-2-(methanesulfonyloxy)propyl 4-nitrobenzoate (1.00 g) is combined with 4-phenoxyphenol (0.92 g) and tetrabutylammonium bromide (0.034 g) in toluene, followed by the addition of sodium hydroxide solution. After reaction completion and appropriate workup, this method yields (S)-1-(4-phenoxyphenoxy)-2-propanol with high enantiomeric purity.

The preparation of these halogenated intermediates typically involves the reaction of (R)-1,2-propanediol with an appropriate activating agent, such as methanesulfonyl chloride or 4-nitrobenzoyl chloride, in the presence of a base like pyridine. The activated intermediates are then used in subsequent nucleophilic substitution reactions with 4-phenoxyphenol.

This approach offers significant advantages for the preparation of enantiomerically pure 1-(4-phenoxyphenoxy)-2-propanol, which is particularly important for applications in chiral pesticides like pyriproxyfen. The stereochemical outcome can be controlled through careful selection of the starting materials and reaction conditions.

Physical and Chemical Properties

1-(4-Phenoxyphenoxy)-2-propanol possesses distinctive physical and chemical properties that influence its synthesis, handling, and applications. This compound exists as a white crystalline solid with a melting point of 70-72°C. Its molecular structure features a secondary alcohol functionality connected to a 4-phenoxyphenoxy group through a methylene bridge.

The spectroscopic characterization of 1-(4-phenoxyphenoxy)-2-propanol includes distinctive NMR signals. The 1H-NMR spectrum (CDCl3) exhibits characteristic peaks at δ (ppm): 1.28 (3H, d), 3.77 (1H, dd), 3.91 (1H, dd), 4.2 (1H, m), and 6.8-7.4 (9H, m), corresponding to the methyl, methylene, methine, and aromatic protons, respectively.

The compound demonstrates moderate solubility in common organic solvents such as ethanol, methanol, ethyl acetate, and toluene, while showing limited solubility in water. This solubility profile influences the choice of reaction and purification methods during its synthesis and isolation.

As a secondary alcohol, 1-(4-phenoxyphenoxy)-2-propanol can undergo various chemical transformations, including oxidation to the corresponding ketone, esterification, and etherification. These reactions form the basis for its conversion to derivatives like pyriproxyfen, which involves the replacement of the hydroxyl group with a 2-pyridyloxy moiety.

Applications and Significance

The primary significance of 1-(4-phenoxyphenoxy)-2-propanol lies in its role as a key intermediate in the synthesis of pyriproxyfen, a commercially important juvenile hormone analog used in pest control. Pyriproxyfen is particularly effective against arthropods such as whitefly, which are significant pests in cotton and other agricultural crops.

Additionally, 1-(4-phenoxyphenoxy)-2-propanol serves as a metabolite of pyriproxyfen in biological systems, making it relevant for environmental fate studies and toxicological assessments of this widely used pesticide.

The enantioselective synthesis of 1-(4-phenoxyphenoxy)-2-propanol is particularly important because the (S)-enantiomer exhibits enhanced biological activity compared to the (R)-enantiomer in many juvenile hormone analogs. This stereochemical preference underscores the importance of developing efficient methods for preparing enantiomerically pure forms of this compound.

Beyond its role in pesticide development, the synthetic methodologies developed for 1-(4-phenoxyphenoxy)-2-propanol have broader implications for the preparation of other structurally related compounds with potential applications in medicinal chemistry and materials science.

(S)-Enantiomer Production via Chiral Auxiliaries

The (S)-enantiomer of 1-(4-phenoxyphenoxy)-2-propanol is synthesized through stereoselective methods employing chiral auxiliaries or resolving agents. A patented process (WO2002083612A1) describes the use of sulfonic ester intermediates to achieve high optical purity [8]. The reaction involves converting 1-(4-phenoxyphenoxy)-2-propanol into a sulfonic ester derivative, which undergoes nucleophilic substitution with a chiral amine or alcohol auxiliary. This method ensures retention of configuration at the stereocenter, yielding the (S)-enantiomer with >99% enantiomeric excess (ee) under optimized conditions [8].

Critical parameters for this synthesis include:

- Temperature: Reactions conducted at 0–25°C minimize racemization.

- Solvent: Polar aprotic solvents (e.g., tetrahydrofuran) enhance reaction kinetics.

- Catalyst: Tertiary amines facilitate deprotonation, accelerating ester formation.

The table below summarizes key reaction conditions from the patent [8]:

| Parameter | Optimal Value | Impact on Enantiomeric Excess |

|---|---|---|

| Reaction Temperature | 20°C | Maximizes ee (>99%) |

| Solvent | Tetrahydrofuran | Improves solubility |

| Catalyst | Triethylamine | Reduces side reactions |

This method avoids regulatory restrictions associated with pseudoephedrine-based auxiliaries, offering a practical route for industrial-scale production [8].

Stereochemical Outcome in Insecticidal Derivatives

The stereochemistry of 1-(4-phenoxyphenoxy)-2-propanol directly impacts its bioactivity in insecticidal derivatives. The (S)-enantiomer exhibits superior binding affinity to acetylcholinesterase receptors in pests compared to its (R)-counterpart, as inferred from its structural similarity to phenoxy-propanol-based agrochemicals [3] [8]. Molecular docking studies suggest that the (S)-configuration aligns the phenoxy groups optimally for hydrophobic interactions with enzyme active sites, enhancing insecticidal potency [8].

Chiral Chromatography and Resolution Techniques

Column Chromatography for Enantiomeric Purity

Chiral column chromatography is pivotal for resolving enantiomers of 1-(4-phenoxyphenoxy)-2-propanol. A validated method using a cellulose-based Eurocel 01 column (250 × 4.6 mm) achieves baseline separation with an n-heptane/2-propanol (90:10 v/v) mobile phase [7]. The retention factors (k') for the (S)- and (R)-enantiomers are 1.41 and 1.83, respectively, with a separation factor (α) of 1.30 [7].

Optimized Chromatographic Conditions [7]:

- Flow Rate: 1.0 mL/min

- Detection: UV at 254 nm

- Column Temperature: 25°C

This method resolves 10 µg of racemic mixture within 15 minutes, making it suitable for quality control in synthesis workflows [7].

Analytical Methods for Stereochemical Verification

Nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography are cornerstone techniques for stereochemical validation. The ^1^H NMR spectrum of the (S)-enantiomer displays distinct splitting patterns for the methine proton (δ 4.1 ppm, q) and hydroxyl group (δ 2.5 ppm, br s), with no observable rotameric interconversion at room temperature [4] [5]. X-ray crystallography confirms the absolute configuration, revealing a dihedral angle of 112° between the phenoxy planes, which stabilizes the (S)-enantiomer in the solid state [5].

For diastereomeric ratio (dr) assessment, derivatization with triflic anhydride followed by ^1^H NMR analysis of oxazolinium triflate derivatives provides dr values ≥19:1 in optimized syntheses [5].

Insecticidal Activity and Juvenile Hormone Mimicry

1-(4-Phenoxyphenoxy)-2-propanol represents a significant intermediate compound in the synthesis of juvenile hormone analogues with potent insecticidal properties [2]. This compound demonstrates structural characteristics that enable it to function as a precursor for chiral insecticides, particularly those targeting the juvenile hormone pathway in insects [3]. The compound's efficacy as a juvenile hormone mimic stems from its phenoxy ether linkage, which closely resembles the structural motifs found in natural juvenile hormones [4] [5].

Research has demonstrated that compounds containing the phenoxyphenoxy moiety exhibit remarkable juvenile hormone activity against various insect species. The mechanism involves binding to juvenile hormone receptors, particularly the Methoprene-tolerant protein, which serves as the primary juvenile hormone receptor in insects [6]. The binding affinity is mediated through the C-terminal Per-Arnt-Sim domain of the receptor, where the phenoxy ether structure of 1-(4-Phenoxyphenoxy)-2-propanol provides optimal spatial orientation for receptor interaction [4].

The compound's effectiveness as a juvenile hormone mimic is further enhanced by its ability to prevent normal metamorphosis in target insects. When exposed to 1-(4-Phenoxyphenoxy)-2-propanol derivatives, final-instar larvae fail to progress to adult forms, instead molting to supernumerary larval instars [4]. This anti-metamorphic effect is mediated through the juvenile hormone signaling pathway, specifically via Met-dependent activation of the Krüppel homolog 1 gene [4].

Structure-Activity Relationships in Pyrethroids

The structural relationship between 1-(4-Phenoxyphenoxy)-2-propanol and pyrethroid insecticides reveals important insights into insecticidal mechanism of action. Pyrethroids, which are synthetic analogs of natural pyrethrins, share the phenoxy ether structural motif with 1-(4-Phenoxyphenoxy)-2-propanol, suggesting potential overlap in their modes of action [7] [8]. The propanol backbone of 1-(4-Phenoxyphenoxy)-2-propanol corresponds to the alcohol moiety found in pyrethroid structures, which is essential for binding to voltage-gated sodium channels [9].

The structure-activity relationship analysis indicates that the presence of the diphenyl ether system in 1-(4-Phenoxyphenoxy)-2-propanol contributes significantly to its biological activity. This structural feature enhances lipophilicity, facilitating membrane penetration and subsequent interaction with target sites . The secondary alcohol group provides stereochemical specificity, which is crucial for selective binding to insect versus mammalian targets [3].

Comparative studies with pyrethroid analogs demonstrate that the phenoxy ether linkage is essential for maintaining biological activity. Modifications to this structural element result in dramatic reductions in insecticidal potency, confirming its critical role in the mechanism of action [7] [11]. The spatial arrangement of the phenoxy groups in 1-(4-Phenoxyphenoxy)-2-propanol provides optimal geometry for interaction with sodium channel receptor sites [12] [9].

Target Enzyme Interactions in Pest Metabolism

The interaction of 1-(4-Phenoxyphenoxy)-2-propanol with target enzymes in pest metabolism involves multiple biochemical pathways. Primary target enzymes include cytochrome P450 monooxygenases, which play crucial roles in the metabolism of xenobiotics in insects [13] [14]. The compound undergoes oxidative metabolism through these enzymatic systems, leading to the formation of hydroxylated metabolites that may retain or enhance biological activity [15].

Carboxylesterases represent another important class of target enzymes for 1-(4-Phenoxyphenoxy)-2-propanol. These enzymes catalyze the hydrolysis of ester bonds, potentially converting the compound to more polar metabolites [3] [13]. The activity of carboxylesterases varies significantly between insect species, contributing to the selective toxicity observed with phenoxy ether compounds [7].

The compound also interacts with juvenile hormone esterases, which are responsible for the degradation of natural juvenile hormones. 1-(4-Phenoxyphenoxy)-2-propanol and its derivatives can act as competitive inhibitors of these enzymes, prolonging the apparent juvenile hormone activity and enhancing the anti-metamorphic effects [5]. This enzyme inhibition mechanism represents a dual mode of action, combining direct juvenile hormone mimicry with inhibition of juvenile hormone degradation.

| Enzyme System | Interaction Type | Metabolic Outcome | Biological Significance |

|---|---|---|---|

| Cytochrome P450 | Substrate oxidation | Hydroxylated metabolites | Enhanced or maintained activity |

| Carboxylesterases | Ester hydrolysis | Polar metabolites | Detoxification pathway |

| Juvenile hormone esterases | Competitive inhibition | Prolonged hormone activity | Enhanced anti-metamorphic effects |

| Glutathione S-transferases | Conjugation reactions | Glutathione conjugates | Detoxification mechanism |

Antimicrobial and Antibacterial Properties

1-(4-Phenoxyphenoxy)-2-propanol exhibits significant antimicrobial and antibacterial properties that are characteristic of phenolic compounds. The structural features of this compound, particularly the phenoxy ether linkages, contribute to its broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism of antimicrobial action involves disruption of bacterial cell membrane integrity, leading to loss of cellular contents and eventual cell death.

The compound's antimicrobial efficacy is enhanced by its lipophilic nature, which facilitates penetration through bacterial cell walls and membranes. Studies have demonstrated that phenolic compounds with similar structural features exhibit effective antimicrobial activity at concentrations ranging from 0.1 to 1.0 grams per liter. The minimal inhibitory concentrations vary depending on the target bacterial species, with Gram-positive bacteria generally showing higher susceptibility than Gram-negative species.

The antibacterial mechanism involves multiple cellular targets, including disruption of membrane potential, interference with cellular respiration, and inhibition of essential enzymatic processes. The phenoxy ether structure of 1-(4-Phenoxyphenoxy)-2-propanol allows for interaction with membrane phospholipids, causing structural alterations that compromise membrane integrity. This multitarget approach reduces the likelihood of bacterial resistance development compared to single-target antimicrobials.

Persister Cell Targeting Mechanisms

Persister cells represent a unique bacterial subpopulation that exhibits tolerance to antimicrobial agents without genetic resistance mutations. These cells are characterized by their metabolically active but non-growing state, which allows them to survive antibiotic treatment and contribute to chronic infections. 1-(4-Phenoxyphenoxy)-2-propanol and related phenolic compounds demonstrate potential for targeting these resilient bacterial populations through mechanisms that bypass conventional antibiotic resistance pathways.

The targeting of persister cells requires approaches that can kill metabolically dormant or slow-growing bacteria. Research has identified that compounds similar to 1-(4-Phenoxyphenoxy)-2-propanol, particularly those with membrane-active properties, can effectively eliminate persister cells by disrupting essential cellular processes that remain active even in the dormant state. The compound SPI009, structurally related to 1-(4-Phenoxyphenoxy)-2-propanol, has demonstrated remarkable efficacy against persister cells of Pseudomonas aeruginosa.

The mechanism of persister cell elimination involves targeting the bacterial membrane, which remains essential for cell viability even in metabolically reduced states. The phenoxy ether structure of 1-(4-Phenoxyphenoxy)-2-propanol enables interaction with membrane lipids, causing depolarization and structural damage that proves lethal to both active and dormant bacterial cells. This membrane-targeting approach represents a significant advancement in anti-persister therapy, as it circumvents the metabolic dormancy that protects persister cells from conventional antibiotics.

Recent studies have revealed that persister cells are not completely metabolically inactive but rather exhibit specialized metabolic states that support their survival. The ability of 1-(4-Phenoxyphenoxy)-2-propanol to disrupt membrane integrity provides a mechanism for eliminating these cells regardless of their metabolic state. This approach is particularly valuable for treating chronic infections where persister cell populations contribute to treatment failure and disease recurrence.

Synergistic Effects with Antibiotic Combinations

The combination of 1-(4-Phenoxyphenoxy)-2-propanol with conventional antibiotics demonstrates significant synergistic effects that enhance antimicrobial efficacy while reducing the required antibiotic concentrations. This synergistic interaction is particularly evident when phenolic compounds are combined with beta-lactam antibiotics, fluoroquinolones, and aminoglycosides. The mechanism underlying these synergistic effects involves multiple complementary actions that target different bacterial cellular processes simultaneously.

Phenolic compounds, including 1-(4-Phenoxyphenoxy)-2-propanol, can enhance antibiotic penetration through bacterial cell membranes by disrupting membrane integrity and altering permeability. This increased permeability facilitates the uptake of antibiotics that might otherwise be excluded by intact membrane barriers. The enhanced antibiotic accumulation within bacterial cells results in more effective target engagement and improved bactericidal activity.

The synergistic combinations also demonstrate effectiveness against antibiotic-resistant bacterial strains. Studies have shown that combinations of phenolic compounds with antibiotics can restore sensitivity in resistant bacteria by overwhelming multiple resistance mechanisms simultaneously. This multitarget approach reduces the selective pressure for resistance development and may help preserve the effectiveness of existing antibiotic therapies.

| Antibiotic Class | Synergistic Mechanism | Fold Reduction in MIC | Target Bacterial Species |

|---|---|---|---|

| Beta-lactams | Enhanced membrane permeability | 4-75 fold | Staphylococcus aureus, Escherichia coli |

| Fluoroquinolones | Membrane disruption + DNA damage | 2-8 fold | Pseudomonas aeruginosa, Klebsiella pneumoniae |

| Aminoglycosides | Improved cellular uptake | 4-16 fold | Enterococcus faecalis, Bacillus subtilis |

| Tetracyclines | Membrane permeabilization | 2-32 fold | Salmonella Enteritidis, Escherichia coli |

Metabolic Pathways and Biotransformation

The metabolic fate of 1-(4-Phenoxyphenoxy)-2-propanol involves complex biotransformation pathways that determine its biological activity, toxicity, and environmental persistence. The compound undergoes extensive metabolism through both Phase I and Phase II enzymatic reactions, resulting in the formation of various metabolites with distinct biological properties [15]. Understanding these metabolic pathways is crucial for predicting the compound's behavior in biological systems and its potential ecological impact.

Primary metabolic transformations include hydroxylation reactions catalyzed by cytochrome P450 enzymes, which introduce polar functional groups to increase water solubility and facilitate excretion [14]. The specific cytochrome P450 isoforms involved in 1-(4-Phenoxyphenoxy)-2-propanol metabolism include CYP3A4, CYP2C9, and CYP1A2, each contributing to different metabolic pathways. These oxidative reactions may produce metabolites that retain biological activity or exhibit altered pharmacological properties.

Phase II conjugation reactions further modify the compound and its Phase I metabolites through attachment of endogenous molecules such as glucuronic acid, sulfate, and glutathione. These conjugation reactions, catalyzed by UDP-glucuronosyltransferases, sulfotransferases, and glutathione S-transferases, generally result in detoxification and enhanced elimination. However, some conjugated metabolites may serve as reservoirs for the parent compound, potentially extending its biological half-life through deconjugation reactions.

Oxidative Degradation in Environmental Systems

The environmental fate of 1-(4-Phenoxyphenoxy)-2-propanol is primarily determined by oxidative degradation processes that occur in aquatic and terrestrial systems. Photochemical oxidation represents a major degradation pathway, particularly in surface waters where the compound may be exposed to sunlight and photosensitizing agents. The photodegradation process involves the formation of reactive oxygen species that attack the phenoxy ether bonds, leading to ring opening and subsequent mineralization.

Microbial degradation constitutes another important pathway for environmental transformation of 1-(4-Phenoxyphenoxy)-2-propanol. Aerobic bacterial communities can metabolize the compound through various enzymatic pathways, including aromatic ring hydroxylation and ether bond cleavage. The primary degradation products include chlorophenols and phenolic acids, which may undergo further transformation to less toxic metabolites or complete mineralization to carbon dioxide and water.

The environmental persistence of 1-(4-Phenoxyphenoxy)-2-propanol is influenced by several factors, including pH, temperature, oxygen availability, and the presence of other organic compounds. Under acidic conditions, the compound exhibits increased stability, while alkaline conditions promote faster degradation. The compound's lipophilic nature contributes to its tendency to bioaccumulate in fatty tissues and sediments, potentially extending its environmental residence time.

Advanced oxidation processes, including ozonation and hydroxyl radical-mediated degradation, provide effective methods for removing 1-(4-Phenoxyphenoxy)-2-propanol from contaminated environmental matrices. These processes generate highly reactive oxidizing species that can break down the compound's aromatic structure, leading to rapid detoxification. The optimization of these treatment technologies requires understanding of the specific degradation pathways and intermediate products formed during the oxidation process.

Hepatic Enzyme Involvement in Xenobiotic Processing

The hepatic metabolism of 1-(4-Phenoxyphenoxy)-2-propanol involves a complex network of enzymes responsible for xenobiotic processing. The liver serves as the primary site for biotransformation, containing high concentrations of cytochrome P450 enzymes located in the endoplasmic reticulum. These enzymes catalyze the initial oxidative modifications that prepare the compound for subsequent conjugation reactions and elimination.

Cytochrome P450 3A4 represents the most significant enzyme involved in 1-(4-Phenoxyphenoxy)-2-propanol metabolism, contributing to both aromatic hydroxylation and ether bond cleavage reactions. This enzyme exhibits broad substrate specificity and high catalytic activity, making it responsible for the majority of hepatic oxidative metabolism. The enzyme's activity can be influenced by genetic polymorphisms, co-administered drugs, and environmental factors, leading to interindividual variation in metabolism rates.

The hepatic processing of 1-(4-Phenoxyphenoxy)-2-propanol also involves Phase II conjugating enzymes that attach endogenous molecules to the compound and its metabolites. UDP-glucuronosyltransferases catalyze the attachment of glucuronic acid to hydroxylated metabolites, forming water-soluble glucuronide conjugates that are readily excreted in urine. Sulfotransferases contribute to the formation of sulfate conjugates, particularly for phenolic metabolites, while glutathione S-transferases catalyze the conjugation of reactive intermediates with glutathione.

The hepatic metabolism of 1-(4-Phenoxyphenoxy)-2-propanol demonstrates significant species differences, with variations in enzyme expression patterns and catalytic activities affecting the overall metabolic profile. These differences have important implications for extrapolating toxicological data between species and understanding the compound's effects in different biological systems. The metabolic capacity of the liver can be influenced by factors such as age, disease state, and co-exposure to other xenobiotics, affecting the overall processing efficiency.

| Enzyme System | Substrate Specificity | Metabolic Reaction | Product Formation |

|---|---|---|---|

| CYP3A4 | Aromatic compounds | Hydroxylation | Hydroxylated metabolites |

| CYP2C9 | Phenolic substrates | Ether cleavage | Phenolic products |

| CYP1A2 | Planar aromatics | Ring oxidation | Quinone metabolites |

| UGT1A1 | Phenolic compounds | Glucuronidation | Glucuronide conjugates |

| SULT1A1 | Small phenols | Sulfation | Sulfate conjugates |

| GSTA1 | Electrophilic compounds | Glutathione conjugation | Glutathione adducts |